MR 1302 MS

Description

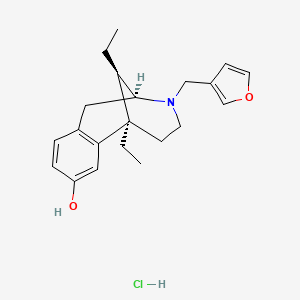

Structure

2D Structure

3D Structure

Properties

CAS No. |

61849-15-8 |

|---|---|

Molecular Formula |

C21H27NO2 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

1,13-diethyl-10-(furan-3-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C21H27NO2/c1-3-18-20-11-16-5-6-17(23)12-19(16)21(18,4-2)8-9-22(20)13-15-7-10-24-14-15/h5-7,10,12,14,18,20,23H,3-4,8-9,11,13H2,1-2H3 |

InChI Key |

HEYXXBUDMDVUNQ-UHFFFAOYSA-N |

SMILES |

CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O.Cl |

Isomeric SMILES |

CC[C@H]1[C@@H]2CC3=C([C@@]1(CCN2CC4=COC=C4)CC)C=C(C=C3)O.Cl |

Canonical SMILES |

CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O |

Synonyms |

(+,-)-2-(3-furylmethyl)-2'-hydroxy-5,9 alpha-diethyl-6,7-benzomorphan hydrochloride Mr 1302 MS MR 2266 MR 2266 hydrochloride, (2alpha,6alpha,11R*)-(+-)-isomer MR 2266 methanesulfonate, (2alpha,6alpha,11S*)-(+-)-isomer MR 2266, (2alpha,6alpha,11R*)-isomer MR 2266, (2S-(2alpha,6alpha,11R*))-isomer Mr 2267 MR-2266 MR-2266-BS Mr1302 MS Mr2267 MRZ 2266 BS |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Studies of Mr 1302 Ms Mr 2266

Development of Synthetic Pathways for Benzomorphan (B1203429) Core Structures

The synthesis of the benzomorphan core structure has been a subject of significant research due to its presence in various pharmacologically active compounds. Numerous synthetic routes have been developed for the construction of this tricyclic scaffold. A common strategy involves the acid-catalyzed intramolecular Friedel-Crafts cyclization of benzyl-functionalized piperidines containing hydroxyl or alkene moieties to form ring B of the benzomorphan skeleton. csic.es Other approaches include intramolecular Buchwald-Hartwig arylation of piperidone derivatives. d-nb.info Multicomponent assembly processes coupled with ring-closing reactions have also been utilized to generate norbenzomorphan scaffolds, which can then be further derivatized. nih.gov Asymmetric synthesis of the benzomorphan core has been achieved through methods like the Aza-Prins reaction. csic.escore.ac.uk

Targeted Synthesis of MR 1302 MS (MR 2266) and Related Analogs

Targeted synthesis of specific benzomorphan analogs like this compound (MR 2266) often involves modifications of established benzomorphan synthetic routes. The synthesis of N-phenethyl substituted 6,7-benzomorphans, for instance, has been achieved by alkylation of normetazocine with substituted N-phenethyl bromides or other alkyl bromides. mdpi.com This highlights the importance of the N-substituent in modulating the properties of benzomorphan derivatives. unife.it

Stereoselective Synthesis and Enantiomeric Characterization

The stereochemistry of benzomorphan-based compounds is crucial for their pharmacological activity. csic.es Consequently, stereoselective synthetic methods are essential for obtaining specific enantiomers. Asymmetric synthesis of benzomorphans can be achieved through enantioselective hydrogenation acs.org or stereoselective cyclization reactions. For example, the cyclization of benzyl-substituted N-galactosyl didehydropiperidinones can stereoselectively lead to substituted benzomorphan derivatives, with the chiral auxiliary controlling both stereo- and regioselectivity. researchgate.netnih.gov Another approach involves diastereoselective Aza-Prins reactions. csic.es Optical resolution of racemic benzomorphans, such as normetazocine, has been successfully achieved using chiral acids like (+)-3-bromo-8-camphorsulphonic acid. mdpi.com Enantiomeric purity of synthesized compounds can be established using techniques like chiral HPLC analysis of derivatives. nih.gov

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimization of reaction conditions is a critical aspect of laboratory synthesis to improve yields and efficiency. For the synthesis of (1R,5S)-2-methyl-6,7-benzomorphan via Aza-Prins reaction, investigations into different reaction conditions, including the use of various Lewis or Brønsted acids, have been conducted to optimize the diastereoselectivity and yield of key intermediates. csic.es Bismuth triflate has been found to be an effective catalyst for this reaction, providing optimal isolated yields when increasing the amount of reagents. csic.es In the synthesis of N-phenethyl substituted 6,7-benzomorphans, heating the reaction mixture at 100 °C overnight in DMF has been reported to give good yields. mdpi.com Optimization efforts also extend to intramolecular cyclization reactions used in the preparation of N-protected 7,8-benzomorphans. thieme-connect.de

Derivatization Strategies for Structure-Activity Relationship Investigations

Derivatization strategies are widely employed in medicinal chemistry to modify the chemical structure of a compound and investigate the impact of these changes on biological activity, a process known as Structure-Activity Relationship (SAR) studies. mdpi.comresearchgate.netnih.govrsc.org For benzomorphans, derivatization often involves modifications at the basic nitrogen atom and the phenolic hydroxyl group, as well as alterations to the substituents on the benzomorphan skeleton. verizonaonlinepublishing.com These modifications can lead to compounds with varied activity profiles, acting on different opioid and sigma receptors, or exhibiting other pharmacological properties. verizonaonlinepublishing.com

Derivatization can also be used to improve analytical capabilities, such as enhancing ionization efficiency for mass spectrometry analysis. spectroscopyonline.comddtjournal.comnsf.gov For instance, derivatization can introduce a chargeable moiety to neutral compounds, improving their detection by techniques like LC/ESI-MS/MS. ddtjournal.comnsf.gov While specific derivatization strategies for this compound (MR 2266) for SAR studies are not detailed in the provided snippets, the general principles of benzomorphan derivatization for SAR and analytical purposes are well-established. The synthesis of various N-substituted benzomorphan analogs, as mentioned in Section 2.2, represents a key derivatization strategy to explore the effect of different groups at the nitrogen atom on activity. mdpi.comunife.it

Structure Activity Relationship Sar and Ligand Design Principles of Mr 1302 Ms Mr 2266

Exploration of Pharmacophoric Requirements for Kappa-Opioid Receptor Antagonism

The antagonistic activity of MR 2266 and related benzomorphan (B1203429) derivatives at the kappa-opioid receptor is dictated by a set of specific chemical features, collectively known as a pharmacophore. These essential structural components ensure proper orientation and interaction within the receptor's binding pocket.

Key pharmacophoric elements for KOR antagonism, as exemplified by the MR 2266 structure, include:

A Protonatable Nitrogen Atom: The tertiary amine nitrogen in the piperidine (B6355638) ring of the benzomorphan structure is fundamental for opioid receptor activity. At physiological pH, this nitrogen is protonated, forming a crucial ionic interaction with a conserved aspartate residue (Asp138 in the human KOR) in transmembrane helix 3 (TM3) of the receptor. This interaction is a primary anchor for the ligand within the orthosteric binding site.

A Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring (the 2'-hydroxy position) is a critical feature for high-affinity binding. It is believed to engage in a hydrogen bond with a histidine residue within the binding pocket, further stabilizing the ligand-receptor complex.

A Hydrophobic Scaffold: The rigid, polycyclic benzomorphan core serves as a hydrophobic scaffold that orients the other functional groups correctly. This scaffold engages in van der Waals and hydrophobic interactions with non-polar amino acid residues in the receptor's binding cavity.

The N-Substituent: The nature of the substituent on the nitrogen atom plays a pivotal role in determining the ligand's affinity, selectivity, and functional activity (agonist versus antagonist). In MR 2266, the N-(3-furylmethyl) group is a key contributor to its high KOR antagonist potency. This group is thought to occupy a specific "address" sub-pocket within the receptor, which is distinct from the "message" core that interacts with the conserved aspartate. Modifications to this substituent can dramatically alter the pharmacological profile, shifting a compound from an antagonist to an agonist or altering its selectivity between opioid receptor subtypes. For instance, replacing the furylmethyl group with smaller alkyl groups like cyclopropylmethyl or cyclobutylmethyl can result in compounds with mixed agonist-antagonist profiles. drugbank.comnih.gov

Stereochemical Influences on Receptor Binding and Functional Activity

The interaction between a ligand and its receptor is a highly specific, three-dimensional event. Consequently, the stereochemistry of MR 2266 is a critical determinant of its potent and selective KOR antagonism. MR 2266 is the levorotatory (-) enantiomer with the specific absolute configuration of (1R, 5R, 9R). nih.gov

Its dextrorotatory (+) enantiomer, MR 2267, exhibits significantly lower affinity and potency at the kappa-opioid receptor. nih.govnih.gov This stereoselectivity demonstrates that the precise spatial arrangement of the ethyl groups at positions 5 and 9, and the orientation of the N-substituent relative to the benzomorphan core, are essential for optimal interaction with the chiral environment of the KOR binding site. The (1R, 5R, 9R) configuration of MR 2266 allows it to adopt a conformation that is complementary to the receptor's topography, maximizing favorable binding interactions and leading to potent antagonism. In contrast, the enantiomeric MR 2267 does not fit as precisely, resulting in a substantial loss of affinity and antagonist activity at the KOR. nih.gov

The table below summarizes the stereoselective binding and functional data for MR 2266 and its enantiomer, MR 2267, at the kappa-opioid receptor.

| Compound | Stereochemistry | KOR Binding Affinity (pKi) | KOR Antagonist Potency (pA2) |

|---|---|---|---|

| MR 2266 | (-)-(1R,5R,9R) | 9.11 | 8.81 |

| MR 2267 | (+)-(1S,5S,9S) | 7.15 | 7.15 |

Rational Design of Novel Analogs Based on MR 1302 MS (MR 2266) Scaffold

The MR 2266 scaffold serves as an excellent template for the rational design of new KOR ligands with potentially improved properties, such as enhanced selectivity, different functional profiles, or better pharmacokinetic characteristics. The design of novel analogs focuses on systematic modifications of its key structural features.

Strategies for the rational design of analogs include:

Modification of the N-Substituent: This is one of the most fruitful strategies for altering the pharmacological profile. Based on the "message-address" concept, the benzomorphan core (the "message") provides the essential binding interactions, while the N-substituent (the "address") can be modified to fine-tune selectivity and efficacy. Replacing the furylmethyl group with other heterocyclic or bulky aliphatic groups can modulate the interaction with the address sub-pocket of the receptor, potentially leading to novel antagonists or partial agonists. For example, studies on related morphinans and benzomorphans have shown that substituting N-cyclopropylmethyl with N-cyclobutylmethyl can alter selectivity and the balance of agonist versus antagonist activity at mu and kappa receptors. drugbank.comnih.gov

Alterations of the Benzomorphan Core: Modifications to the core ring system, such as changing the alkyl substituents at positions 5 and 9, can influence binding affinity and selectivity. Introducing additional functional groups, like ketones, onto the scaffold can also lead to compounds with distinct pharmacological profiles, including mixed KOR agonists and mu agonists/antagonists. drugbank.com

Substitution on the Aromatic Ring: While the 2'-hydroxyl group is critical, modifications at other positions on the phenolic ring could be explored to probe for additional interactions with the receptor or to alter the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Through such targeted modifications, medicinal chemists can systematically explore the chemical space around the MR 2266 structure to develop new chemical entities with tailored activities at the kappa-opioid receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For kappa-opioid antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven particularly useful. nih.govnih.gov

These approaches are applied in the following manner:

Dataset Assembly: A series of structurally related compounds, such as benzomorphan or morphinan (B1239233) derivatives, with experimentally determined KOR binding affinities or antagonist potencies is collected.

Molecular Alignment: The 3D structures of these molecules are computationally generated and aligned based on a common scaffold, for example, the benzomorphan core.

Field Calculation: The aligned molecules are placed in a 3D grid. For each point in the grid, steric and electrostatic fields are calculated. CoMFA uses Lennard-Jones and Coulombic potentials, respectively. CoMSIA calculates additional fields for hydrophobicity, hydrogen bond donors, and acceptors.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to generate a mathematical equation that correlates the variations in the calculated field values with the variations in the biological activity of the compounds. A robust QSAR model will have high internal consistency (q²) and predictive power (r²). nih.gov

Contour Map Visualization: The results of the 3D-QSAR analysis are visualized as 3D contour maps. These maps highlight regions in space where specific properties are predicted to enhance or diminish biological activity. For instance, a CoMFA steric map might show green contours in regions where bulky groups increase activity and yellow contours where they decrease it. Similarly, electrostatic maps show where positive (blue) or negative (red) charge is favorable.

For kappa-opioid antagonists, CoMFA studies have suggested that variations in binding affinity are often dominated by steric interactions rather than electrostatic ones. nih.gov These QSAR models and their corresponding contour maps serve as powerful predictive tools in the rational design of novel analogs, allowing researchers to prioritize the synthesis of compounds with a higher probability of possessing the desired KOR antagonist activity.

Molecular and Cellular Mechanisms of Action of Mr 1302 Ms Mr 2266

Investigation of Opioid Receptor Binding Affinity and Selectivity

MR 1302 MS exhibits a distinct profile of binding affinity and selectivity across the different opioid receptor subtypes. Its interactions are characterized by a pronounced preference for the kappa-opioid receptor.

Kappa-Opioid Receptor (KOR) Antagonism and Competitive Binding Dynamics

This compound is a potent and stereoselective antagonist of the kappa-opioid receptor (KOR). nih.gov In competitive binding studies using mouse brain cortex membranes, this compound demonstrated a high affinity for the KOR, with a reported pKi value of 9.11. nih.gov This high affinity underscores its significant potential to modulate KOR-mediated physiological processes.

The antagonistic nature of this compound at the KOR is further substantiated by its ability to competitively inhibit the binding of KOR agonists. nih.gov Functional assays have also demonstrated its antagonistic properties. For instance, in guinea-pig brain cortex slices, this compound potently antagonized the inhibitory effect of the KOR agonist U-69,593 on the electrically evoked overflow of noradrenaline, exhibiting a pA2 value of 8.81. nih.gov

The stereoselectivity of this compound is a key feature of its interaction with the KOR. Its enantiomer, MR 2267, displays a significantly lower binding affinity for this receptor, with a pKi of 7.15. nih.gov This marked difference in affinity between the two stereoisomers highlights the specific structural requirements for high-affinity binding to the KOR.

Binding Affinity (pKi) of this compound and its Enantiomer at the Kappa-Opioid Receptor (KOR)

| Compound | Receptor | pKi | Reference |

|---|---|---|---|

| This compound (MR 2266) | Kappa-Opioid Receptor (KOR) | 9.11 | nih.gov |

| MR 2267 | Kappa-Opioid Receptor (KOR) | 7.15 | nih.gov |

Exploration of Interactions with Other Opioid Receptor Subtypes (e.g., Mu, Delta, ORL1)

While this compound demonstrates high affinity for the KOR, its interactions with other opioid receptor subtypes, namely the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and the nociceptin/orphanin FQ (NOP) receptor (ORL1), are less pronounced.

Studies on suckling rat pups suggest that this compound also possesses antagonist activity at the mu-opioid receptor, as it was shown to reduce body weight gain, an effect linked to both mu and kappa receptor activity. The same study indicated a lack of involvement of the delta-opioid receptor. However, specific quantitative binding data for this compound at the mu and delta receptors is not extensively detailed in the currently available literature.

Regarding the ORL1 receptor, this compound acts as an antagonist. nih.gov However, its binding affinity is considerably lower than that for the KOR, with a pKi of 4.82 in mouse brain cortex membranes. nih.gov Interestingly, the stereoselectivity observed at the KOR does not extend to the ORL1 receptor. The enantiomer, MR 2267, exhibits a similar binding affinity for the ORL1 receptor with a pKi of 5.14. nih.gov This lack of stereoselectivity suggests a different binding mode for the benzomorphan (B1203429) structure at the ORL1 receptor compared to the KOR.

Binding Affinity (pKi) of this compound and its Enantiomer at the ORL1 Receptor

| Compound | Receptor | pKi | Reference |

|---|---|---|---|

| This compound (MR 2266) | ORL1 Receptor | 4.82 | nih.gov |

| MR 2267 | ORL1 Receptor | 5.14 | nih.gov |

Elucidation of Post-Receptor Signaling Pathways

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

As an antagonist at the kappa-opioid receptor, this compound is expected to modulate GPCR signaling by competitively blocking the binding of endogenous or exogenous KOR agonists. By preventing agonist-induced conformational changes in the receptor, this compound would inhibit the subsequent activation of intracellular G-proteins. Opioid receptors, including the KOR, typically couple to inhibitory G-proteins (Gi/o). Therefore, the antagonism by this compound would prevent the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production. However, specific in vitro studies detailing the direct effects of this compound on G-protein activation and second messenger systems are not extensively documented in the reviewed literature.

Effects on Downstream Cellular Processes in In Vitro Systems

Mechanistic Studies of this compound (MR 2266) in Specific Cellular Models

While the receptor binding profile of this compound has been characterized, detailed mechanistic studies in specific cellular models to further elucidate its cellular effects are limited in the available scientific literature. The majority of the characterization of this compound has been derived from radioligand binding assays and functional assays in ex vivo tissue preparations, such as brain cortex slices. nih.gov These studies have been instrumental in establishing its KOR antagonist properties.

Further research utilizing cultured cell lines expressing specific opioid receptor subtypes would be invaluable for dissecting the precise molecular interactions and downstream signaling cascades modulated by this compound. Such in vitro cellular models would allow for a more controlled environment to investigate its effects on G-protein coupling, second messenger production, ion channel activity, and gene expression, providing a more comprehensive understanding of its cellular mechanism of action.

Impact on Neurotransmitter Release and Ion Channel Activity

The molecular and cellular actions of this compound (MR 2266) are primarily centered on its role as a potent antagonist of the kappa-opioid receptor (KOR). nih.gov This antagonism directly influences the release of various neurotransmitters and modulates the activity of specific ion channels, thereby affecting neuronal excitability and communication.

Neurotransmitter Release

This compound has been shown to modulate the release of several key neurotransmitters in the central nervous system. Its effects are largely a consequence of blocking the inhibitory influence of endogenous KOR agonists, such as dynorphins.

Noradrenaline: Direct evidence demonstrates that this compound antagonizes the inhibitory effects of KOR agonists on noradrenaline release. In studies using guinea-pig brain cortex slices, the KOR agonist U-69,593 was found to inhibit the electrically stimulated release of noradrenaline. This compound potently reversed this inhibition, indicating that it can increase noradrenergic transmission by blocking the presynaptic KORs that normally suppress noradrenaline release. nih.gov

Acetylcholine (B1216132): Research indicates that this compound can reverse the inhibition of acetylcholine release mediated by KOR activation. In human placental villi, the KOR agonist ethylketocyclazocine (EKC) was shown to inhibit the release of acetylcholine, an effect that was successfully reversed by this compound. nih.gov This suggests that this compound can facilitate cholinergic transmission by blocking inhibitory KORs on cholinergic terminals.

Dopamine (B1211576): While direct studies on this compound are limited, its function as a KOR antagonist strongly implies an effect on dopamine release. Endogenous dynorphins are known to exert a tonic inhibitory control over dopamine release in brain regions associated with reward, such as the striatum. nih.gov KOR antagonists, by blocking this inhibition, have been observed to stimulate the release of dopamine. nih.govfrontiersin.org Therefore, it is anticipated that this compound would increase synaptic levels of dopamine. frontiersin.orgfrontiersin.org

Serotonin (B10506): The influence of this compound on serotonin release is inferred from the known function of KORs in modulating serotonergic systems. KORs located on serotonin axon terminals act to inhibit serotonin release. nih.govnih.gov Consequently, a KOR antagonist like this compound is expected to block this inhibitory action, leading to an increase in serotonin release.

Glutamate (B1630785): KOR activation has been shown to inhibit the release of the excitatory neurotransmitter glutamate. nih.govnih.govphysiology.org This inhibition is mediated by presynaptic KORs. As a KOR antagonist, this compound would be expected to counteract this effect, thereby facilitating glutamate release. physiology.org

GABA: The release of the inhibitory neurotransmitter GABA is also modulated by KORs. Activation of KORs has been found to suppress GABA release in various brain regions. nih.govwpmucdn.comnih.gov By blocking these receptors, this compound is predicted to disinhibit GABAergic transmission, leading to an increase in GABA release.

Table 1: Summary of this compound (MR 2266) Impact on Neurotransmitter Release

| Neurotransmitter | Direct Evidence for this compound | Inferred Effect as a KOR Antagonist | Reference |

|---|---|---|---|

| Noradrenaline | Antagonizes KOR-agonist induced inhibition of release | nih.gov | |

| Acetylcholine | Reverses KOR-agonist induced inhibition of release | nih.gov | |

| Dopamine | Increases release | nih.govfrontiersin.orgfrontiersin.org | |

| Serotonin | Increases release | nih.govnih.gov | |

| Glutamate | Increases release | nih.govnih.govphysiology.orgphysiology.org | |

| GABA | Increases release | nih.govwpmucdn.comnih.gov |

Ion Channel Activity

The function of this compound as a KOR antagonist also extends to the modulation of ion channel activity, which is a downstream effect of KOR signaling.

Potassium (K+) Channels: Kappa-opioid receptors are G-protein-coupled receptors that, upon activation, lead to an increase in potassium conductance. wikipedia.orgnih.gov This hyperpolarizes the neuron, making it less likely to fire an action potential. As an antagonist, this compound would block this KOR-mediated opening of potassium channels, thereby preventing the hyperpolarizing effect and contributing to increased neuronal excitability.

Calcium (Ca2+) Channels: KOR activation is also associated with a decrease in calcium conductance at presynaptic terminals. nih.govnih.gov This reduction in calcium influx is a key mechanism by which KOR agonists inhibit neurotransmitter release. By blocking KORs, this compound is expected to prevent this decrease in calcium influx, thus facilitating neurotransmitter release. The inhibition of GABAergic transmission by KOR agonists, for instance, is blocked by N-type calcium channel blockers, suggesting that this compound would counteract the KOR-mediated inhibition of these specific calcium channels. nih.gov

Table 2: Inferred Impact of this compound (MR 2266) on Ion Channel Activity

| Ion Channel | Effect of KOR Agonist Activation | Inferred Effect of this compound (as a KOR Antagonist) | Reference |

|---|---|---|---|

| Potassium (K+) Channels | Increases conductance (outward flow of K+), leading to hyperpolarization | Blocks the increase in K+ conductance, preventing hyperpolarization | wikipedia.orgnih.gov |

| Calcium (Ca2+) Channels | Decreases conductance (inward flow of Ca2+), inhibiting neurotransmitter release | Prevents the decrease in Ca2+ conductance, facilitating neurotransmitter release | nih.govnih.govnih.gov |

Pre Clinical Pharmacological Characterization in Mechanistic Animal Models

Investigation of MR 1302 MS (MR 2266) Effects in Rodent Models of Neurobiological Function

The pharmacological effects of this compound, also known as MR 2266, have been characterized in various rodent models to elucidate the role of the kappa-opioid receptor (KOR) system in neurobiological functions. Studies have demonstrated its influence on behaviors such as consumption and nociception.

In rat models designed to study the development of ethanol (B145695) preference, the administration of MR 2266-BS was shown to affect alcohol consumption. Post-conditioning administration of the compound resulted in a dose-dependent decrease in both ethanol consumption and preference over a three-day observation period. nih.gov This finding suggests an involvement of kappa-opioid receptors in the reinforcing properties of ethanol and drinking behavior. nih.gov Further research in mice investigated the compound's effect on fluid intake, revealing that MR 2266 specifically reduces the intake of saline solution without significantly affecting water consumption at lower doses. nih.gov This suggests a targeted modulation of saline preference mediated by opioid systems. nih.gov

In the context of nociception, MR 2266 has been observed to produce hyperalgesic responses in thermonociceptive tests. nih.gov In both the hot plate and tail immersion tests, the compound decreased the reaction latencies of mice, indicating an increased sensitivity to thermal stimuli. nih.gov This effect points to a tonic, kappa-receptor-mediated regulation of spinal and supra-spinal pain pathways. nih.gov

The pharmacological activity of MR 2266 is markedly stereospecific, a characteristic that has been demonstrated in both behavioral and binding studies. This stereoselectivity is evident when its actions are compared to its dextrorotatory (+) enantiomer, MR 2267.

In thermonociception studies using various strains of mice, MR 2266 produced a hyperalgesic effect, decreasing the time it took for animals to react to a heat source. nih.gov Conversely, its enantiomer MR 2267 produced an analgesic effect, increasing the reaction latencies in the same tests. nih.gov This opposing action of the two stereoisomers underscores the specific interaction of MR 2266 with the kappa-opioid receptor to modulate pain perception. nih.gov The magnitude of these effects was also found to be dependent on the mouse strain, indicating a genetic influence on the kappa-opioid system's response. nih.gov

Table 1: Stereospecific Effects of MR 2266 and MR 2267 on Nociception in Mice

| Compound | Effect on Reaction Latency (Thermonociceptive Tests) | Implied Pharmacological Action |

|---|---|---|

| MR 2266 | Decreased | Hyperalgesic |

| MR 2267 | Increased | Analgesic |

This stereospecificity is further confirmed by receptor binding and functional assays. In mouse brain cortex membranes, MR 2266 demonstrated a significantly higher potency for inhibiting the binding of a KOR agonist compared to MR 2267. nih.gov This highlights the specific fit and interaction of the levorotatory isomer, MR 2266, at the kappa-opioid receptor binding site. nih.gov

Role of this compound (MR 2266) as a Research Tool in Opioid System Dissection

MR 2266 serves as a critical research tool for the pharmacological dissection of the opioid system, primarily due to its potent and selective antagonist activity at the kappa-opioid receptor. Its utility allows researchers to investigate the specific physiological and behavioral roles governed by the activation of this receptor subtype. By administering MR 2266, scientists can block the effects of endogenous kappa-opioid agonists (like dynorphins) or exogenously administered KOR agonists, thereby isolating and identifying the functions mediated by this specific pathway.

The pronounced stereospecificity of MR 2266 is a key feature that enhances its value as a research tool. nih.govnih.gov The ability to compare its effects with its largely inactive enantiomer, MR 2267, provides a robust control for non-receptor-mediated actions, ensuring that the observed responses are attributable to specific interactions with the kappa-opioid receptor. nih.govnih.gov This has been pivotal in studies confirming the KOR's role in modulating pain, drinking behaviors, and other neurobiological processes. nih.govnih.gov

Assessment of Receptor Antagonism in Isolated Tissue Preparations

The antagonist properties of this compound (MR 2266) at the kappa-opioid receptor have been precisely quantified using isolated tissue preparations. These ex vivo models allow for the study of drug-receptor interactions in a controlled environment, free from the complex systemic variables of a whole-animal model.

In studies utilizing guinea-pig brain cortex slices, the ability of MR 2266 to antagonize the effects of the KOR agonist U-69,593 was assessed. nih.gov The agonist's inhibitory effect on the electrically stimulated release of tritium (B154650) was potently antagonized by MR 2266. nih.gov The antagonist potency is expressed as a pA2 value, which reflects the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

The stereoselectivity of this antagonism was clearly demonstrated in these tissue preparations. MR 2266 was substantially more potent as a KOR antagonist than its enantiomer, MR 2267. nih.gov This difference in potency in isolated neural tissue provides direct evidence of the compound's specific and high-affinity interaction with kappa-opioid receptors. nih.gov

Table 2: Antagonist Potency of MR 2266 and its Enantiomer in Guinea-Pig Brain Cortex

| Compound | Kappa-Opioid Receptor Antagonist Potency (pA2 value) |

|---|---|

| MR 2266 | 8.81 |

| MR 2267 | 7.15 |

Further binding studies in mouse brain cortex membranes complemented these functional assays, showing that MR 2266 inhibits the binding of a radiolabeled KOR agonist with high potency (pKi 9.11), whereas MR 2267 was significantly less potent (pKi 7.15). nih.gov

Metabolism and Disposition Research of Mr 1302 Ms Mr 2266 in Pre Clinical Systems

In Vitro Metabolic Stability Studies (e.g., Microsomal Assays)

No data is currently available in the public domain regarding the in vitro metabolic stability of MR 1302 MS (MR 2266). Such studies, typically employing liver microsomes from various species (e.g., human, rat, mouse), are crucial for predicting the intrinsic clearance of a compound. The results of these assays, often presented as half-life (t½) and intrinsic clearance (CLint), would provide essential insights into the compound's susceptibility to metabolism by enzymes such as the cytochrome P450 superfamily.

Table 1: Illustrative Data Table for In Vitro Metabolic Stability of this compound (Data Not Available)

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Human | Liver Microsomes | N/A | N/A |

| Rat | Liver Microsomes | N/A | N/A |

Identification of Metabolites through Analytical Techniques

There is no published information identifying the metabolites of this compound (MR 2266). The identification and structural elucidation of metabolites are fundamental to understanding the complete disposition of a drug candidate. This process typically involves advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), including high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS), as well as nuclear magnetic resonance (NMR) spectroscopy.

Pathways of Biotransformation in Animal Models

Without the identification of its metabolites, the biotransformation pathways of this compound (MR 2266) in animal models remain unknown. Biotransformation pathways describe the series of enzymatic reactions that modify a compound, generally categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. Understanding these pathways is critical for assessing the potential for the formation of active or toxic metabolites.

Comparative Metabolic Profiles Across Species for Research Purposes

A comparative analysis of the metabolic profiles of this compound (MR 2266) across different preclinical species and humans is not possible due to the lack of foundational metabolic data. Such comparative studies are vital in drug development for selecting the most appropriate animal model that best mimics human metabolism, thereby improving the prediction of human pharmacokinetics and safety.

Advanced Analytical Methodologies for Mr 1302 Ms Mr 2266 Research

Mass Spectrometry (MS) Applications in Compound Characterization and Quantification

Mass spectrometry is a cornerstone analytical technique that provides critical information on the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. slideshare.net In the context of MR 1302 MS research, it is instrumental for both qualitative and quantitative analyses.

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous confirmation of the molecular formula of this compound. libretexts.org Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios to several decimal places, which allows for the differentiation between compounds with the same nominal mass but different elemental compositions. libretexts.org This high degree of mass accuracy is essential for confirming the precise elemental formula of this compound. researchgate.netyoutube.com

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C24H29NO2 |

| Monoisotopic Mass | 363.2198 u |

| Measured Accurate Mass | 363.2195 u |

| Mass Error | -0.8 ppm |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct Ion | [M+H]+ |

This interactive table showcases the precision of HRMS in confirming the molecular formula of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an indispensable tool for assessing the purity and confirming the identity of this compound. uccore.orgpacificbiolabs.com This technique is highly effective for separating the target compound from any impurities or related substances. fishersci.comnih.gov The mass spectrometer then provides mass data for the eluting peaks, confirming the identity of this compound and any detected impurities. biopharmaspec.comsciex.com

Table 2: Illustrative LC-MS Purity Analysis of a this compound Sample

| Peak No. | Retention Time (min) | [M+H]+ (m/z) | Proposed Identity | Purity (%) |

|---|---|---|---|---|

| 1 | 5.2 | 364.2 | This compound | 99.5 |

| 2 | 4.8 | 350.1 | Impurity A | 0.3 |

This interactive table demonstrates the utility of LC-MS in determining the purity profile of a this compound sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound. nih.govwesleyan.edu By analyzing the magnetic properties of atomic nuclei, NMR provides extensive information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully characterize the structure.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | 110 - 150 |

| Furyl Protons | 6.0 - 7.8 | 105 - 145 |

This interactive table provides a summary of the expected NMR spectral data for the structural confirmation of this compound.

Spectroscopic Techniques for Investigating Molecular Interactions

Various spectroscopic techniques can be employed to investigate the molecular interactions of this compound. nih.govresearchgate.net Techniques such as fluorescence spectroscopy and circular dichroism can provide insights into how this compound interacts with biological macromolecules, such as receptors. nih.gov These methods are crucial for understanding the compound's mechanism of action at a molecular level.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation and analysis of this compound from complex mixtures. nih.govgoogle.com High-Performance Liquid Chromatography (HPLC) is a primary method used for both the analysis and purification of this compound. helixchrom.com The choice of the stationary phase, mobile phase, and detector is optimized to achieve the desired separation and detection of the compound and any related substances. rsc.orgnih.gov

Table 4: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time | ~5.2 min |

This interactive table outlines a typical set of conditions for the chromatographic analysis of this compound.

Computational and Theoretical Studies on Mr 1302 Ms Mr 2266

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking simulations are a fundamental computational tool used to predict the preferred binding orientation of a ligand to its receptor. In the context of MR 1302 MS and other KOR antagonists, docking studies have been instrumental in elucidating the key interactions within the receptor's binding pocket. These simulations place the ligand into the three-dimensional structure of the KOR, and scoring functions are used to estimate the binding affinity of different poses.

Research on KOR antagonists has revealed several critical amino acid residues that are consistently involved in ligand binding. Docking studies of various antagonists have highlighted the importance of interactions with residues in specific transmembrane (TM) domains of the receptor.

Key Interacting Residues for Kappa-Opioid Receptor Antagonists Identified Through Molecular Docking:

| Interacting Residue | Transmembrane Domain | Type of Interaction | Reference |

| Gln115 | TM2 | Hydrogen Bond | nih.gov |

| Asp138 | TM3 | Salt Bridge | nih.gov |

| Tyr139 | TM3 | Hydrogen Bond, Pi-Stacking | nih.govnih.gov |

| Val188 | TM4 | Hydrophobic | mdpi.com |

| Leu224 | TM5 | Hydrophobic | nih.gov |

| His291 | TM6 | Hydrogen Bond | nih.gov |

| Leu295 | TM6 | Hydrophobic | nih.gov |

| Ala298 | TM6 | Hydrophobic | nih.gov |

| Tyr312 | TM7 | Hydrogen Bond, Pi-Stacking | nih.gov |

| Tyr313 | TM7 | Hydrogen Bond | nih.gov |

Molecular Dynamics (MD) Simulations to Explore Binding Conformations and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the complex over time. MD simulations of KOR in complex with antagonists have provided valuable insights into the mechanisms of antagonism.

These simulations have shown that antagonists, in contrast to agonists, tend to stabilize an inactive conformation of the receptor. researchgate.net Key findings from MD studies on KOR antagonists include:

Conformational Rigidity: Antagonists often induce a more rigid and stable conformation of the receptor compared to agonists.

Interaction Patterns: MD simulations can reveal the persistence of key interactions identified in docking studies and identify new, transient interactions that contribute to binding affinity. For instance, the stability of the salt bridge with Asp138 and the hydrogen bonding network are often monitored throughout the simulation.

Water-Mediated Interactions: MD simulations can also highlight the role of water molecules in mediating interactions between the ligand and the receptor, which is often not captured in standard docking protocols.

Receptor Selectivity: By comparing the dynamics of a ligand in different opioid receptor subtypes (mu, delta, and kappa), MD simulations can help to rationalize its selectivity profile. For example, differences in the conformational flexibility of certain loops and the nature of the residues in the binding pocket can explain why a ligand like this compound is selective for the KOR. mdpi.comnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the electronic properties of molecules like this compound in detail. These methods provide a deeper understanding of the molecule's intrinsic properties that govern its interaction with the receptor.

Applications of quantum chemical calculations in the study of opioid antagonists include:

Charge Distribution: Determining the partial atomic charges on the ligand is crucial for understanding electrostatic interactions with the receptor. The protonated amine group, a common feature in opioids, has a significant positive charge that is key to its interaction with the negatively charged Asp138 residue. nih.gov

Conformational Analysis: Quantum chemical methods can be used to calculate the relative energies of different conformations of the ligand, helping to identify the low-energy shapes that are most likely to bind to the receptor. nih.govsemanticscholar.org

Reactivity Indices: These calculations can predict the most reactive sites of a molecule, which can be important for understanding potential metabolic pathways or covalent interactions.

Computational Chemistry in the Prediction of Molecular Properties and Biological Activity

Computational chemistry encompasses a wide range of techniques that are used to predict the molecular properties and biological activity of compounds like this compound. By combining the methods described above, researchers can build predictive models that aid in the drug discovery process.

Predicted Molecular Properties and their Significance:

| Molecular Property | Computational Method | Significance for Biological Activity |

| Binding Affinity | Molecular Docking, MD Simulations (Free Energy Calculations) | Predicts the potency of the ligand. |

| Receptor Selectivity | Comparative Docking and MD Simulations | Determines the specificity of the drug for its target receptor. |

| Conformational Preferences | Quantum Chemical Calculations, MD Simulations | Influences the ability of the ligand to adopt the correct binding pose. |

| Electronic Properties | Quantum Chemical Calculations | Governs the nature and strength of intermolecular interactions. |

These computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the development of new therapeutics.

In Silico Approaches to Receptor Selectivity and Pharmacophore Modeling

In silico approaches, particularly pharmacophore modeling, are essential for understanding the structural features required for a ligand to bind to a specific receptor and exert a particular biological effect. A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a receptor.

For KOR antagonists, pharmacophore models typically include:

A Cationic Center: Representing the protonated amine that interacts with Asp138.

Aromatic/Hydrophobic Groups: Corresponding to the phenyl ring of the benzomorphan (B1203429) scaffold and other hydrophobic substituents that interact with hydrophobic pockets in the receptor. nih.gov

Hydrogen Bond Acceptors/Donors: Representing functional groups that can form hydrogen bonds with key residues like Tyr139 and Tyr312. nih.gov

Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the receptor's binding site (structure-based). These models are then used to virtually screen large compound libraries to identify novel KOR antagonists. Furthermore, understanding the pharmacophoric features that differentiate binding to the kappa, mu, and delta opioid receptors is crucial for designing selective ligands. mdpi.comnih.gov

Emerging Research Directions and Unanswered Questions Regarding Mr 1302 Ms Mr 2266

Elucidating Novel Mechanisms Beyond Canonical Opioid Receptor Interactions

MR 1302 MS (MR 2266) is recognized for its affinity to opioid receptors, particularly its selective antagonism at the kappa opioid receptor wikipedia.orgnih.govcenmed.com. This property has made it a valuable tool for investigating the involvement of KORs in various biological processes, such as the anticonvulsant effects of tramadol (B15222) nih.gov and the modulation of emesis by opioids like fentanyl and bremazocine (B1667778) wikipedia.orgciteab.com.

While the canonical view centers on this compound acting primarily through KOR blockade, research in the broader opioid field suggests the existence of mechanisms beyond the classical G protein-coupled receptor (GPCR) interactions. Studies on other opioids and opioid receptor antagonists have explored biased agonism, where ligands selectively activate certain intracellular signaling pathways over others (e.g., G protein signaling versus beta-arrestin recruitment) fishersci.cawikipedia.org. Additionally, non-canonical pathways, such as those involving transcriptional regulation by opioid peptides or interactions with other cellular proteins and receptors, have been proposed cenmed.comtocris.comnih.govmims.comguidetopharmacology.org.

Despite these advancements in understanding opioid pharmacology, specific research detailing novel mechanisms of action for this compound itself, beyond its established role as a KOR antagonist, remains limited in the currently available literature. Further investigation is needed to determine if this compound engages in biased signaling at the KOR or interacts with non-opioid targets or pathways that contribute to its observed pharmacological profile or could offer new therapeutic avenues.

Potential for Developing Advanced Research Probes

This compound (MR 2266) currently serves as a fundamental research probe due to its selective KOR antagonistic activity, enabling the dissection of kappa opioid system functions in various experimental settings nih.govcenmed.comwikipedia.orgciteab.com. The development of advanced research probes in pharmacology often involves modifying existing compounds to enhance their specificity, potency, or to incorporate features for imaging or tracking.

In the broader context of molecular imaging and pharmacological research, significant efforts are directed towards developing probes with enhanced capabilities, such as those for magnetic resonance imaging (MRI), positron emission tomography (PET), and optical imaging uni.lunih.govuni.lunih.govctdbase.org. These advanced probes can offer insights into target distribution, receptor occupancy, and downstream signaling events in living systems.

While the core structure of this compound could potentially serve as a scaffold for designing such advanced probes targeting the KOR or related systems, the available research does not specifically detail efforts to develop this compound derivatives for these advanced applications. Future research could explore the modification of this compound to create fluorescent ligands, radiotracers, or conjugates for targeted delivery, thereby expanding its utility as a research tool for more complex mechanistic studies and in vivo imaging of the kappa opioid system.

Advancements in Analytical Characterization of Metabolites

Understanding the metabolic fate of a compound is crucial for comprehending its pharmacokinetics, duration of action, and potential for active or toxic metabolites. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are standard tools for the identification and characterization of drug metabolites wikipedia.orgthermofisher.com. Advances in these techniques, including higher resolution mass spectrometry and improved chromatographic separation methods, enable more comprehensive metabolite profiling.

Multi-omics approaches, which integrate data from metabolomics with other omics disciplines, can also provide a broader understanding of how a compound is processed and the downstream biological effects of its metabolites wikipedia.orgnih.govresearchgate.net.

Despite the importance of metabolite characterization in pharmacological research, specific published studies detailing the analytical characterization of this compound metabolites were not identified in the conducted literature search. This represents a gap in the current understanding of this compound. Comprehensive studies are needed to identify its metabolic pathways and the structures and activities of its metabolites. Such research would provide valuable information regarding its in vivo disposition and could potentially reveal novel active species or provide insights into variations in response.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic understanding of the complex biological systems and the effects of pharmacological agents citeab.comnih.govnih.gov. By combining data from different molecular layers, researchers can identify interconnected pathways and networks influenced by a compound.

In the context of opioid research, multi-omics could provide insights into how compounds like this compound affect gene expression, protein profiles, and endogenous metabolite levels, leading to a more comprehensive picture of its mechanistic impact beyond direct receptor binding. For instance, multi-omics could help elucidate adaptive changes in the opioid system or identify off-target effects.

Q & A

How can researchers formulate rigorous research questions for MR 1302 MS studies?

Level: Basic

Methodological Guidance:

- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure all critical components are addressed .

- Clearly define independent/dependent variables and contextualize the question within existing scientific theory . Avoid overly broad or controversial topics; prioritize specificity and alignment with the study’s goals .

What are best practices for experimental design in this compound research?

Level: Basic

Methodological Guidance:

- Structure experiments to include purpose, variables, controls, and replication plans (e.g., randomized, blinded designs) .

- Document methodologies comprehensively, including reagent sources, instrumentation, and procedural steps to ensure reproducibility . Use flowcharts or tables to visualize workflows (e.g., Appendix templates in ).

How should researchers analyze contradictory data in this compound experiments?

Level: Advanced

Methodological Guidance:

- Conduct error analysis to identify methodological inconsistencies (e.g., calibration errors, sampling bias) .

- Apply statistical tests (e.g., ANOVA, regression) to distinguish noise from meaningful discrepancies . Replicate experiments under controlled conditions to validate findings .

What strategies optimize literature reviews for this compound projects?

Level: Basic

Methodological Guidance:

- Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries . Use databases like PubMed or EBSCO Host, and critically evaluate sources for relevance and bias .

- Systematically categorize findings using matrices to map gaps and align with research objectives .

How can interdisciplinary methods enhance this compound research outcomes?

Level: Advanced

Methodological Guidance:

- Integrate techniques from complementary fields (e.g., combining spectroscopic analysis with computational modeling) .

- Validate interdisciplinary approaches through pilot studies and peer feedback . Ensure ethical alignment when merging methodologies (e.g., human/animal study protocols) .

What is the optimal structure for this compound research papers?

Level: Basic

Methodological Guidance:

- Follow IMRAD (Introduction, Methods, Results, and Discussion) with a structured abstract highlighting objectives, methods, and significance .

- Use clear subheadings and avoid jargon; define abbreviations upon first use . Include raw data in appendices and processed data in the main text .

How to address ethical considerations in this compound studies involving human/animal subjects?

Level: Advanced

Methodological Guidance:

- Obtain institutional review board (IRB) approval and document informed consent procedures .

- Minimize participant burden by aligning study protocols with ethical guidelines (e.g., limiting invasive tests) . Disclose conflicts of interest and funding sources transparently .

What methods optimize data collection for this compound studies?

Level: Advanced

Methodological Guidance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.